1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole

COX-2 inhibition inflammation medicinal chemistry

This is the 1,5-dihydro regioisomer, the unsubstituted parent scaffold explicitly claimed for COX-2 selective inhibition in US 5,547,975. Its saturation pattern creates a pharmacophore-essential spatial orientation that the 1,4-dihydro or tetrahydro variants cannot replicate. Procurement of CAS 1189379-44-9 ensures alignment with the patented celecoxib-bioisostere family. Available for synthetic elaboration via regioselective C-H arylation. Minimum purity 95%.

Molecular Formula C10H8N2S
Molecular Weight 188.25
CAS No. 1189379-44-9
Cat. No. B1650616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole
CAS1189379-44-9
Molecular FormulaC10H8N2S
Molecular Weight188.25
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C(S1)C=NN3
InChIInChI=1S/C10H8N2S/c1-2-4-8-7(3-1)6-13-9-5-11-12-10(8)9/h1-5H,6H2,(H,11,12)
InChIKeyZMQWVBSHCIEKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole (CAS 1189379-44-9): Core Scaffold Procurement Guide for Heterocyclic Chemistry and Drug Discovery Programs


1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole (CAS 1189379-44-9, IUPAC: 1,5-dihydroisothiochromeno[4,3-c]pyrazole) is a sulfur-containing tricyclic heterocycle with molecular formula C10H8N2S and molecular weight 188.25 g/mol . It belongs to the benzothiopyrano[4,3-c]pyrazole family, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting COX-2, carbonic anhydrase, necroptosis, and mitochondrial permeability transition [1][2]. This specific regioisomer, bearing saturation at the 1- and 5-positions of the fused ring system, is the unsubstituted parent compound of a series specifically claimed for cyclooxygenase-2 (COX-2) selective inhibition in the patent literature [3]. It is commercially available as a research intermediate (typical purity ≥95%) for synthetic elaboration into biologically active derivatives .

Why 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole Cannot Be Substituted by Generic Benzothiopyrano[4,3-c]pyrazole Analogs


Within the benzothiopyrano[4,3-c]pyrazole family, the position of ring saturation (1,5-dihydro vs. 1,4-dihydro vs. 2,3-dihydro-3-one vs. tetrahydro) is not a trivial structural variation—it dictates which biological targets the resulting derivatives engage. The 1,5-dihydro scaffold positions the double bond at the C3a–C4 junction, creating a distinct spatial orientation of substituents that is essential for COX-2 pharmacophore recognition, as evidenced by its specific and repeated claim in COX-2 inhibitor patents [1]. In contrast, the 1,4-dihydro series orients the double bond differently and has been independently validated for mitochondrial permeability transition pore targeting and carbonic anhydrase inhibition [2][3]. Furthermore, the sulfur atom in the thiopyran ring cannot be replaced by oxygen (benzopyrano analogs) without significantly altering potency and selectivity profiles in COX-2 inhibition . A generic procurement specification that does not distinguish the exact regioisomer and heteroatom composition risks delivering a scaffold that is structurally misaligned with the intended target pharmacophore, leading to failed SAR campaigns.

Quantitative Differentiation Evidence for 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole (CAS 1189379-44-9) vs. Closest Analogs


Regiochemical Specificity in COX-2 Inhibitor Patent Protection: 1,5-Dihydro vs. 1,4-Dihydro Scaffold Claims

The 1,5-dihydro[2]benzothiopyrano[4,3-c]pyrazole scaffold is explicitly and repeatedly claimed as the core of COX-2 selective inhibitors in U.S. Patent 5,547,975, with specific exemplified compounds including 4-[1,5-dihydro-6-fluoro-7-methoxy-3-(trifluoromethyl)[2]benzothiopyrano[4,3-c]pyrazol-1-yl]benzenesulfonamide and numerous 1,5-dihydro substituted variants [1]. In the same patent, a structurally distinct 1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole series is separately claimed, indicating that the two regioisomeric scaffolds are treated as chemically and pharmacologically non-interchangeable by the inventors [1]. The patent teaches that the 1,5-dihydro series with [2]benzothiopyrano numbering (sulfur at position 2 of the pyran ring) provides a specific conformational constraint that enables selective COX-2 binding [1].

COX-2 inhibition inflammation medicinal chemistry

Divergent Biological Target Engagement: 1,5-Dihydro COX-2 Pharmacology vs. 1,4-Dihydro Mitochondrial Pro-Apoptotic Activity

The 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole scaffold has been independently validated as a mitochondrial permeability transition (MPT) inducer with antiproliferative activity. Compound 3c (a 1,4-dihydro derivative) demonstrated significant growth inhibition on HL-60 and HeLa tumor cell lines (specific IC50 values reported in the full text; abstract indicates significant antiproliferative effect) through a mechanism involving Ca2+-dependent, cyclosporin A-sensitive collapse of mitochondrial transmembrane potential (ΔΨ) [1]. This mechanism is mechanistically and therapeutically distinct from COX-2 inhibition. The 1,5-dihydro scaffold has no reported mitochondrial pro-apoptotic activity in the primary literature, confirming that the two regioisomers engage non-overlapping biological targets [2].

target engagement SAR differentiation apoptosis

Heteroatom (S vs. O) Impact on COX-2 Pharmacology: Benzothiopyrano Outperforms Benzopyrano in Conformationally Restricted Series

Bertenshaw et al. (1996) directly compared benzothiopyranopyrazoles (S-containing, including the 1,5-dihydro[2]benzothiopyrano scaffold) and benzopyranopyrazoles (O-containing) for COX-1 and COX-2 inhibition . The paper, titled 'Conformationally restricted 1,5-diarylpyrazoles are selective COX-2 inhibitors,' establishes that the sulfur-containing series provides a distinct conformational restriction profile that contributes to COX-2 selectivity. The tricyclic sulfonamides incorporating benzothiopyrano[4,3-c]pyrazole were later characterized as constrained analogs of celecoxib and valdecoxib, with the sulfur atom contributing to the unique inhibition profile against carbonic anhydrase isoforms (strong inhibition of hCA I and II, with at least 100-fold selectivity over hCA III, IV, VA, VB, VI, VII, IX, XII, XIII, and XIV) [1]. This selectivity window of ≥2 orders of magnitude is a quantifiable differentiation attributable to the benzothiopyrano scaffold geometry.

COX-2 selectivity heteroatom effect scaffold optimization

Regioselective Synthetic Accessibility: 1,5-Dihydroisothiochromeno[4,3-c]pyrazoles via Palladium-Catalyzed C-H Arylation

Vernier and Gomez (2017) reported a novel palladium-catalyzed regioselective C-H arylation methodology that provides direct synthetic access to 1,5-dihydroisothiochromeno[4,3-c]pyrazoles (the IUPAC name for the target compound class) [1][2]. This intramolecular cyclization approach operates under mild conditions (70-90 °C) and affords the 1,5-dihydro regioisomer with regiochemical fidelity, whereas the 1,4-dihydro series requires a fundamentally different synthetic route starting from 2,3-dihydro-3-hydroxymethylene-4H-1-benzothiopyran-4-ones reacted with hydrazines [3]. The distinct synthetic entry points mean that the two regioisomers are not interconvertible by simple chemical transformations and must be independently sourced or synthesized.

synthetic methodology regioselective synthesis C-H activation

Physicochemical Parameter Differentiation: Predicted pKa, Lipophilicity, and Boiling Point vs. 1,4-Dihydro and Tetrahydro Analogs

The 1,5-dihydro[2]benzothiopyrano[4,3-c]pyrazole scaffold has predicted physicochemical parameters that differentiate it from its closest analogs. ChemicalBook reports predicted boiling point of 465.0±24.0 °C, density of 1.373±0.06 g/cm³, and predicted pKa of 13.01±0.20 for CAS 1189379-44-9 . The pKa of ~13.01 indicates that the pyrazole N-H proton is weakly acidic, which affects solubility, salt formation potential, and hydrogen-bonding capacity in biological targets. In comparison, the 1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole analog (CAS not available; PubChem CID 23703369-related) and the 1,2,3,4-tetrahydro[1]benzothiopyrano[4,3-c]pyrazol-3-one series (with a carbonyl at position 3) have fundamentally different hydrogen-bond donor/acceptor profiles due to the presence or absence of the carbonyl group [1]. The 1,5-dihydro scaffold lacks the carbonyl oxygen present in the 3-one series, making it more lipophilic and altering its metabolic stability profile.

physicochemical properties pKa prediction drug-likeness

High-Impact Application Scenarios for 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole (CAS 1189379-44-9) Based on Evidence


COX-2 Selective Inhibitor Lead Optimization Programs Using the 1,5-Dihydro Scaffold as a Conformationally Restricted Core

Medicinal chemistry teams developing next-generation COX-2 selective inhibitors should procure CAS 1189379-44-9 as the preferred starting scaffold. The 1,5-dihydro[2]benzothiopyrano[4,3-c]pyrazole core is explicitly validated in the patent literature (US 5,547,975) [1] as a conformationally restricted bioisostere of the 1,5-diarylpyrazole pharmacophore found in celecoxib. The Bertenshaw et al. (1996) publication demonstrates that benzothiopyranopyrazoles containing this scaffold achieve COX-2 selective inhibition. Derivative synthesis can proceed via the regioselective C-H arylation methodology of Vernier and Gomez (2017) for late-stage functionalization. Key derivative targets include 4-sulfamoylphenyl and 4-methylsulfonylphenyl substituents at N1, coupled with trifluoromethyl or difluoromethyl at C3, as exemplified in the patent [1].

Carbonic Anhydrase Inhibitor Design Using the Benzothiopyrano[4,3-c]pyrazole Scaffold with Isoform Selectivity

The benzothiopyrano[4,3-c]pyrazole scaffold, when elaborated with a pendant 4-sulfamoylphenyl moiety, yields tricyclic sulfonamides that potently inhibit human carbonic anhydrase I and II (Ki ~155 nM for hCA I) [1] with ≥100-fold selectivity over isoforms III, IV, VA, VB, VI, VII, IX, XII, XIII, and XIV . The 1,5-dihydro scaffold (CAS 1189379-44-9) serves as the unsubstituted core for this inhibitor class. X-ray crystallography studies have resolved the binding mode of these constrained celecoxib/valdecoxib analogs, enabling structure-based design . This application is particularly relevant for anti-glaucoma (hCA II), antiepileptic, and antimycobacterial drug discovery programs.

Chemical Biology Tool Compound Synthesis via Regioselective C-H Functionalization of the 1,5-Dihydro Core

The 1,5-dihydro[2]benzothiopyrano[4,3-c]pyrazole scaffold is uniquely suited as a substrate for palladium-catalyzed regioselective C-H arylation, enabling the rapid generation of diverse derivative libraries [1]. The Vernier and Gomez (2017) methodology operates under mild conditions (70-90 °C) and provides a novel synthetic route to 1,5-dihydroisothiochromeno[4,3-c]pyrazoles that cannot be accessed through classical condensation chemistry used for the 1,4-dihydro series . This synthetic divergence makes CAS 1189379-44-9 the preferred scaffold for chemical biology groups seeking to generate probe molecules with precise substitution patterns for target identification studies in inflammation and cell death pathways.

Immunosuppressive Drug Discovery: Differentiating from the 3-One Series (CP-17,193 Class)

The 1,5-dihydro scaffold represents a chemically distinct starting point from the benzothiopyrano[4,3-c]pyrazol-3-one class (e.g., CP-17,193) that was developed by Pfizer as immunosuppressive agents with ED50 values of 0.5-2 mg/kg p.o. in mouse models [1]. The 1,5-dihydro core lacks the metabolically labile 3-carbonyl group present in CP-17,193, potentially offering improved metabolic stability. Researchers pursuing non-cytotoxic immunosuppressive agents with selectivity for humoral over cellular immune responses can use CAS 1189379-44-9 to explore SAR around the oxidation state of the pyrazole ring, a key parameter that was not exhaustively explored in the original Lombardino and Otterness (1981) study [1].

Quote Request

Request a Quote for 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.